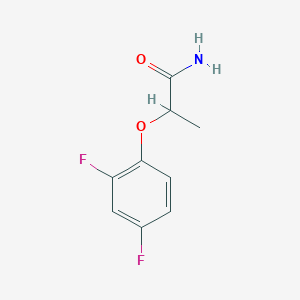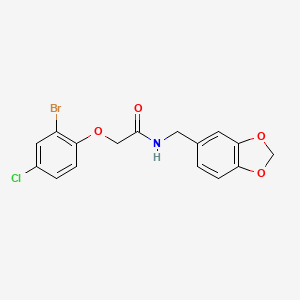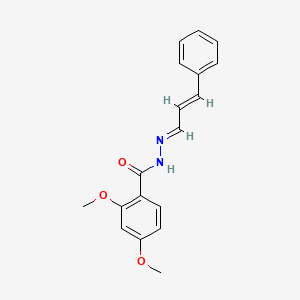![molecular formula C18H21ClO4 B5105774 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are involved in various autoimmune and malignant diseases. TAK-659 has shown promising results in preclinical studies and is currently being developed as a potential therapeutic agent for these diseases.
作用机制
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene targets the B-cell receptor signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in this pathway. BTK plays a crucial role in the activation and survival of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and induction of apoptosis in B-cells. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as Tec kinase and interleukin-2-inducible T-cell kinase, which further enhances its therapeutic potential.
Biochemical and Physiological Effects
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to inhibit the proliferation and survival of B-cells in preclinical models of autoimmune and malignant diseases. It also induces apoptosis in B-cells by activating the caspase pathway. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has minimal effects on T-cells and other immune cells, which makes it a selective inhibitor of B-cell receptor signaling. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has several advantages for lab experiments, including its high selectivity for B-cell receptor signaling and its ability to enhance the efficacy of other therapeutic agents. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has some limitations, including its low aqueous solubility and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for the development of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene as a therapeutic agent. One direction is the evaluation of its efficacy in clinical trials for various autoimmune and malignant diseases. Another direction is the development of combination therapies with other therapeutic agents to enhance its efficacy and reduce the potential for drug resistance. Additionally, the optimization of the synthesis method and the improvement of its pharmacokinetic profile are also important directions for the development of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene.
合成方法
The synthesis of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene involves several steps, including the reaction of 2-methylbenzene with chloroacetyl chloride to form 1-chloro-2-methylbenzene, followed by the reaction with 2-(2-methoxyphenoxy)ethanol to form 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene. The final product is then purified using column chromatography. The overall yield of the synthesis is around 30%.
科学研究应用
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied in preclinical models of autoimmune and malignant diseases, including B-cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis. In these studies, 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of disease progression. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to enhance the efficacy of other therapeutic agents, such as rituximab and venetoclax, in preclinical models.
属性
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-14-13-15(7-8-16(14)19)22-11-9-21-10-12-23-18-6-4-3-5-17(18)20-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSJQOFWCSGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methoxybenzyl)-4-[(1-oxido-2-pyridinyl)carbonyl]piperazine trifluoroacetate](/img/structure/B5105706.png)
![N-(2-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5105714.png)
![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)
![N-(3-chlorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B5105725.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)




![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)